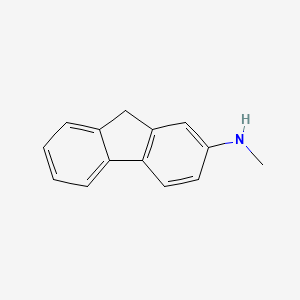

Fluoren-2-amine, N-methyl-

CAS No.: 63019-68-1

Cat. No.: VC18081668

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63019-68-1 |

|---|---|

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | N-methyl-9H-fluoren-2-amine |

| Standard InChI | InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |

| Standard InChI Key | BHCLAVVCSLBFHS-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fluoren-2-amine, N-methyl- features a bicyclic fluorene system—a fused combination of two benzene rings and a five-membered central ring. The amine group (-NH₂) at the second position is methylated, resulting in a tertiary amine structure (N-CH₃). This modification enhances electron-donating capabilities compared to primary amines, influencing its reactivity and solubility . The hydrochloride salt form (C₁₄H₁₃N·HCl) introduces ionic character, improving water solubility for experimental applications .

Table 1: Key Molecular Properties

| Property | Fluoren-2-amine, N-methyl- | Hydrochloride Salt | N,N-Dimethyl Analog |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₄ClN | C₁₅H₁₅N |

| Molecular Weight (g/mol) | 195.26 | 231.72 | 209.29 |

| CAS Registry Number | 63019-68-1 | 73728-53-7 | 13261-62-6 |

| Solubility | Low in polar solvents | High in water | Moderate in DMSO |

Data derived from PubChem and NIST .

Spectroscopic Characteristics

The compound’s aromatic structure yields distinct UV-Vis absorption peaks between 250–300 nm, typical of conjugated π-systems. Nuclear magnetic resonance (NMR) spectra show proton resonances for the methyl group (~2.8 ppm) and aromatic protons (6.5–7.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 195.26 .

Synthesis and Production Challenges

Industrial Scalability

Industrial production remains limited due to:

-

High Reactivity: The methylated amine is prone to oxidation, requiring inert atmospheres.

-

Cost of Fluorene Derivatives: Fluorene precursors are expensive compared to simpler aromatic systems .

Applications in Materials Science and Electronics

Organic Light-Emitting Diodes (OLEDs)

The fluorene backbone’s rigid, planar structure facilitates π-π stacking, improving charge transport in OLEDs. Methylation reduces crystallinity, enhancing thin-film homogeneity .

Photovoltaic Cells

As an electron donor in donor-acceptor polymers, Fluoren-2-amine, N-methyl- could improve photon absorption in solar cells. Computational studies predict a bandgap of ~3.1 eV, suitable for visible-light harvesting .

| Hazard Type | Mitigation Strategy |

|---|---|

| Chemical Handling | Use gloves, goggles, and fume hoods |

| Waste Disposal | Incinerate at >800°C to prevent adduct formation |

| Spill Management | Absorb with inert material (e.g., vermiculite) |

Comparative Analysis with Structural Analogs

N,N-Dimethyl-9H-fluoren-2-amine

The addition of a second methyl group (C₁₅H₁₅N) increases steric hindrance, reducing enzymatic metabolism. This analog shows lower genotoxicity but higher lipid solubility, favoring blood-brain barrier penetration .

2-Acetylaminofluorene (2-AAF)

Unlike Fluoren-2-amine, N-methyl-, 2-AAF’s acetyl group facilitates metabolic activation to DNA-reactive species. This difference underscores the role of substituents in toxicity profiles .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume